Bench Stability: 38% Hydrolysis at pH 9.5 Over 12 Hours Demonstrates Controlled Deprotection Profile
4-(1,3,2-Dioxaborinan-2-yl)benzoic acid exhibits quantifiable hydrolytic stability under mildly basic aqueous conditions. Stability assessment in pH 9.5 buffer measured 38% compound hydrolysis over a 12-hour period . This rate of hydrolysis is intermediate between the rapid, uncontrolled hydrolysis of free boronic acids (which can lead to boroxine formation and precipitation) and the extremely slow hydrolysis of pinacol esters (which often require strongly basic or oxidative conditions for complete deprotection) [1]. This controlled deprotection profile allows for in situ generation of the active boronic acid during Suzuki-Miyaura cross-coupling reactions without premature degradation or boroxine aggregation, a common failure mode for free boronic acids.
| Evidence Dimension | Hydrolytic stability (extent of hydrolysis) |
|---|---|
| Target Compound Data | 38% hydrolysis |
| Comparator Or Baseline | Class-level baseline: Free boronic acids exhibit rapid, uncontrolled hydrolysis often leading to boroxine formation; Pinacol esters exhibit very slow hydrolysis requiring forcing conditions [1]. |
| Quantified Difference | The target compound undergoes measurable but incomplete hydrolysis (38% in 12 hours at pH 9.5), representing a moderate, tunable stability profile distinct from both extremes. |
| Conditions | pH 9.5 buffer, measured over 12 hours |
Why This Matters
This quantifiable, intermediate stability is critical for reproducible Suzuki-Miyaura couplings where the boronic ester must survive handling and initial reaction setup but then deprotect efficiently in situ.
- [1] Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed.; Wiley-VCH: Weinheim, 2011. View Source
